1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
“1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione” is a complex organic compound that features a combination of furan, thiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the thiazole and pyrimidine rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control the reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione: shares structural similarities with other nucleoside analogs.
Thymidine: A nucleoside analog with a similar pyrimidine ring.
Azidothymidine (AZT): An antiviral drug with a similar structure.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
133040-38-7 |
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Molecular Formula |
C13H15N3O5S |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O5S/c1-6-5-22-12(14-6)7-3-16(13(20)15-11(7)19)10-2-8(18)9(4-17)21-10/h3,5,8-10,17-18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
UEVROUDNJQKVJJ-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CSC(=N1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CC1=CSC(=N1)C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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